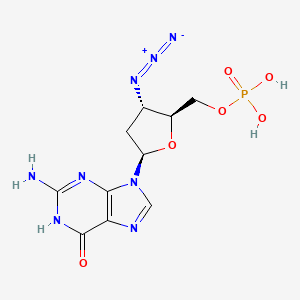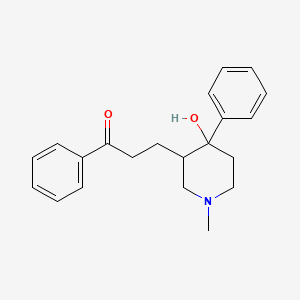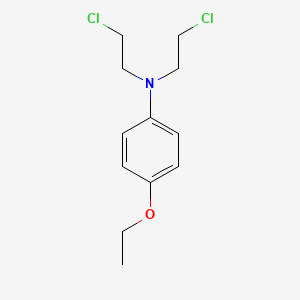
p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of two chloroethyl groups attached to an aminophenol structure, which is further linked to an ethyl ether moiety.
準備方法
The synthesis of p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether typically involves the reaction of p-aminophenol with 2-chloroethyl chloride in the presence of a base, followed by the introduction of an ethyl ether group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
化学反応の分析
p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phenol and amine groups.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of phenolic and amine derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Medicinal Chemistry: The compound’s structure suggests potential use as an antineoplastic agent, similar to other nitrogen mustards used in chemotherapy.
Biological Research: It can be used to study the effects of alkylating agents on cellular processes and DNA interactions.
Industrial Applications: The compound may be used in the synthesis of other chemical intermediates and as a reagent in organic synthesis.
作用機序
The mechanism of action of p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl groups can form covalent bonds with DNA, proteins, and other cellular components, leading to cross-linking and disruption of normal cellular functions. This mechanism is similar to that of other alkylating agents used in chemotherapy, where the primary targets are rapidly dividing cells.
類似化合物との比較
p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether can be compared to other nitrogen mustard compounds, such as:
Chlorambucil: Used in the treatment of chronic lymphocytic leukemia and lymphomas.
Melphalan: Another alkylating agent used in chemotherapy.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
The uniqueness of this compound lies in its specific structure, which may confer different reactivity and biological activity compared to other nitrogen mustards.
特性
CAS番号 |
64977-10-2 |
|---|---|
分子式 |
C12H17Cl2NO |
分子量 |
262.17 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-4-ethoxyaniline |
InChI |
InChI=1S/C12H17Cl2NO/c1-2-16-12-5-3-11(4-6-12)15(9-7-13)10-8-14/h3-6H,2,7-10H2,1H3 |
InChIキー |
UDXWHNWEBOXZHB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)
![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)
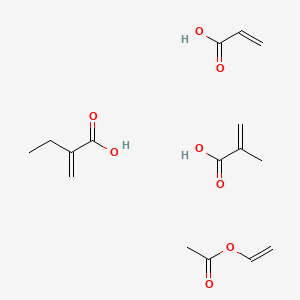
![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
![4-methyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaen-3-one](/img/structure/B14478890.png)
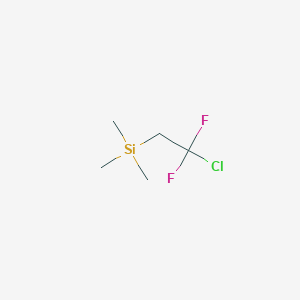
![Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl-](/img/structure/B14478900.png)

![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)

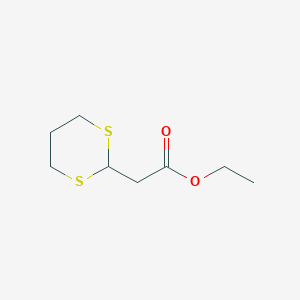
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
